molecular formula C28H26ClF2N3O2 B4315008 1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE

1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE

Cat. No.: B4315008
M. Wt: 510.0 g/mol
InChI Key: DRFWLIQGWQUMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety, a chloro(difluoro)methoxyphenyl group, and an indolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the benzylpiperidine moiety, the introduction of the chloro(difluoro)methoxyphenyl group, and the construction of the indolone core. The reaction conditions often require specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted analogs of the original compound.

Scientific Research Applications

1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, inhibit enzymes, or modulate signaling pathways, leading to its observed effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE include:

  • 4-Benzylpiperidine
  • Chloro(difluoro)methoxyphenyl derivatives
  • Indolone analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-benzylpiperidin-1-yl)methyl]-3-[4-[chloro(difluoro)methoxy]phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClF2N3O2/c29-28(30,31)36-23-12-10-22(11-13-23)32-26-24-8-4-5-9-25(24)34(27(26)35)19-33-16-14-21(15-17-33)18-20-6-2-1-3-7-20/h1-13,21H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFWLIQGWQUMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=NC5=CC=C(C=C5)OC(F)(F)Cl)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE
Reactant of Route 3
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE
Reactant of Route 4
Reactant of Route 4
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE
Reactant of Route 5
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE
Reactant of Route 6
1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE

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